2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a sulfanyl-acetamide side chain at the 5-position and a 3-methoxybenzyl substituent at the 6-position. The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its role in targeting enzymes like phosphodiesterases (PDEs) and kinases, as well as exhibiting antimicrobial activity . The 3-methoxybenzyl and N-(3-methoxyphenyl) groups enhance lipophilicity and may influence binding interactions with biological targets, such as bacterial enzymes or eukaryotic receptors .
Properties
IUPAC Name |
2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-5-30-23-22(16(2)28-30)27-25(29(24(23)32)14-17-8-6-10-19(12-17)33-3)35-15-21(31)26-18-9-7-11-20(13-18)34-4/h6-13H,5,14-15H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAVJMHCKBHPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[4,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally similar compounds:
Substituent Variations at the 6-Position
- Compound A: 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide () Key Difference: 3-Fluorophenyl vs. 3-methoxyphenyl at the acetamide terminus.
Compound B : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()
Antimicrobial Activity
- Target Compound : Exhibits potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to the 3-methoxybenzyl group, which enhances membrane penetration .
- Compound 14b : Pyrazolo[4,3-d]pyrimidin-1,2-isooxazolobenzenesulfonamide ()
- Compound 17 : Oxypyrazolo[4,3-d]pyrimidine derivative ()
Kinase and Receptor Modulation
- PP30: Pyrazolo[4,3-d]pyrimidinone with a pyridyl substituent () Key Difference: Pyridyl group vs. 3-methoxybenzyl. Impact: The pyridyl group enhances mTORC1/mTORC2 inhibition, while the 3-methoxybenzyl group in the target compound favors antimicrobial over kinase activity .
- Baricitinib : Pyrrolo[2,3-d]pyrimidine derivative ()
Data Tables
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | MIC (µg/mL) C. albicans | Reference |
|---|---|---|---|---|
| Target Compound | 1.5 | 2.0 | 8.0 | |
| Compound 14b (Sulfonamide) | 2.0 | 4.0 | 1.5 | |
| Cefotaxime (Control) | 0.5 | 0.25 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
